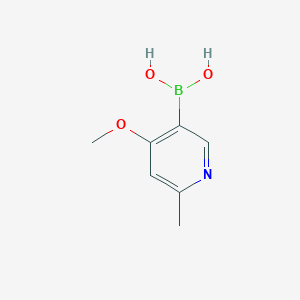

(4-Methoxy-6-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-methoxy-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-7(12-2)6(4-9-5)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSZRJNGKDMOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694437 | |

| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100262-14-3 | |

| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure

The most fundamental and widely used method for preparing pyridinylboronic acids is the halogen-metal exchange of a halogenated pyridine precursor followed by reaction with a trialkylborate reagent. This approach is especially suitable for large-scale and cost-effective synthesis.

- Step 1: A halopyridine (e.g., 3-halopyridine derivative bearing methoxy and methyl substituents at positions 4 and 6) undergoes metal-halogen exchange with an organolithium or organomagnesium reagent at low temperature.

- Step 2: The resulting pyridinylmetal intermediate is quenched with a trialkylborate such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(OiPr)3).

- Step 3: Hydrolysis or acidic workup converts the boronate intermediate into the boronic acid.

This method can be represented as:

$$

\text{4-Methoxy-6-methyl-3-halopyridine} + \text{RLi or RMgX} \xrightarrow{-78^\circ C} \text{pyridinylmetal intermediate} \xrightarrow{\text{B(OR)3}} \text{boronate intermediate} \xrightarrow{\text{acidic workup}} \text{boronic acid}

$$

The choice of organometal reagent, solvent, and temperature critically affects the yield and selectivity. For example, bromopyridines and iodopyridines generally provide better yields than chloropyridines or fluoropyridines due to more facile metal-halogen exchange.

Selectivity and Functional Group Compatibility

- Mono-substituted halopyridines, especially bromides and iodides, are preferred substrates.

- Functional groups such as methoxy and methyl at positions 4 and 6 are compatible with this method.

- The metal-halogen exchange is selective for one halogen atom even in dihalogenated pyridines.

- In situ quenching protocols, where the organometal is added to a mixture of halopyridine and borate, improve yields when sensitive functional groups are present.

Boronic Ester Formation

The intermediate boronate species can be converted into cyclic boronic esters by addition of diols like pinacol, which often improves stability and handling. This is useful for subsequent Suzuki coupling reactions.

Directed Ortho-Metalation (DoM) Followed by Borylation

This method involves:

- Metallation of the pyridine ring at the position ortho to a directing group (e.g., methoxy substituent).

- Subsequent reaction with trialkylborates to install the boronic acid functionality.

While DoM is more commonly applied to synthesize 2-pyridinylboronic acids, its applicability to 3-substituted derivatives like this compound depends on the directing effects of substituents and reaction conditions.

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

An alternative preparation involves the palladium-catalyzed borylation of halopyridines:

- Halopyridine (e.g., 3-bromo-4-methoxy-6-methylpyridine) is reacted with tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst.

- This method offers mild conditions and good functional group tolerance.

- It is particularly useful for substrates sensitive to strong bases or organometallic reagents.

Iridium- or Rhodium-Catalyzed C-H Borylation

Recent advances include direct catalytic borylation of C-H bonds on the pyridine ring:

- Iridium or rhodium catalysts activate C-H bonds selectively.

- This method can provide regioselective borylation at the 3-position of pyridine rings bearing substituents like methoxy and methyl.

- It avoids the need for halogenated precursors and organometallic reagents.

- However, it requires expensive catalysts and careful control of reaction conditions.

Practical Preparation Notes and Formulation

According to GlpBio’s preparation notes for this compound:

- The compound is typically prepared as a stock solution in DMSO or other solvents.

- For in vivo formulations, a stepwise addition of solvents such as PEG300, Tween 80, and water or corn oil is used to ensure clarity and stability.

- Physical methods like vortexing, ultrasound, or heating aid dissolution.

- The molecular weight and molarity data are used to calculate precise stock solution volumes for desired concentrations (see Table 1).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogen-metal exchange / borylation | Organolithium or organomagnesium + trialkylborate | Cost-effective, scalable, reliable | Requires halopyridine precursor; sensitive to some functional groups |

| Directed ortho-metalation (DoM) | Strong base for metallation + trialkylborate | Site-selective ortho borylation | Limited to suitable directing groups |

| Pd-catalyzed cross-coupling | Pd catalyst + diboron reagents | Mild conditions, functional group tolerant | Expensive catalyst, requires halopyridine |

| Iridium/Rhodium-catalyzed C-H borylation | Ir or Rh catalyst + diboron reagents | Direct C-H activation, no halogen needed | Expensive catalysts, complex conditions |

| [4+2] Cycloaddition | Cycloaddition reagents | Novel approach, potential for complex structures | Limited scope, less common |

Chemical Reactions Analysis

(4-Methoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced derivatives.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, halopyridines, and tetraalkoxydiborane. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

(4-Methoxy-6-methylpyridin-3-yl)boronic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound forms stable transition complexes with sugars and amino acids, which have been tested for the inhibition of the NorA efflux pump.

Medicine: Boronic acid derivatives are identified as potent antagonists for the alpha (v)beta (3) receptor, significant in the prevention and treatment of osteoporosis.

Industry: It is used in the development of new PET radioligands for medical imaging and diagnostics.

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methylpyridin-3-yl)boronic acid involves its ability to form stable transition complexes with various biological molecules. These complexes can inhibit specific molecular targets, such as the NorA efflux pump, and interact with receptors like alpha (v)beta (3) to exert their effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

The compound’s closest structural analogs, based on similarity scores (Table 1), include pyridine-based boronic acids with variations in substituents. For example:

Physicochemical Properties

- pKa and Solubility : Boronic acids with electron-donating groups (e.g., -OCH₃) exhibit higher pKa values, shifting equilibrium toward the neutral boronic acid form under physiological conditions. For example, 3-AcPBA and 4-MCPBA (structurally similar to the target compound) have pKa values >8.5, limiting their utility in glucose-sensing applications at physiological pH (7.4) . Solubility data for (4-Methoxy-6-methylpyridin-3-yl)boronic acid are lacking, but analogs like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid face precipitation issues in cell culture media, suggesting hydrophobicity challenges for certain derivatives .

Comparison with Non-Pyridine Boronic Acids

Aromatic vs. Aliphatic Boronic Acids

Aliphatic boronic acids (e.g., compound 2 in PBP1b studies) generally exhibit lower binding affinities compared to aromatic derivatives due to reduced π-π interactions.

Boronic vs. Borinic Acids

Borinic acids (R₁R₂B(OH)) demonstrate higher association constants (e.g., diphenylborinic acid binds catechol with ~10× higher affinity than phenylboronic acid) due to reduced steric hindrance and optimized geometry . However, boronic acids remain preferred for physiological applications due to better synthetic accessibility and stability .

Biological Activity

(4-Methoxy-6-methylpyridin-3-yl)boronic acid, with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol, is an organoboron compound notable for its diverse biological activities. This compound features a pyridine ring with specific substitutions that enhance its reactivity and potential therapeutic applications.

The compound is characterized by:

- Pyridine Ring : Contains a methoxy group at the 4-position, a methyl group at the 6-position, and a boronic acid functional group at the 3-position.

- Reactivity : The boronic acid moiety allows participation in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex molecules for pharmaceutical applications.

Synthesis Methods :

Several established methods exist for synthesizing this compound, including:

- Boron Trifluoride Complexation : Involves reacting pyridine derivatives with boron reagents.

- Direct Boronation : Utilizing boron reagents in the presence of catalysts to achieve selective functionalization.

Antimicrobial Properties

Research indicates that this compound can form stable complexes with sugars and amino acids, which may inhibit the NorA efflux pump in bacteria. This pump is associated with antibiotic resistance, suggesting that this compound could enhance antibiotic efficacy against resistant strains.

Interaction with Biological Targets

The compound has shown potential in binding to specific receptors:

- Alpha (v)beta (3) Receptor : Implicated in bone metabolism, this receptor's interaction suggests avenues for developing treatments for osteoporosis.

Case Studies

-

Inhibition of NorA Efflux Pump :

- A study demonstrated that derivatives of boronic acids, including this compound, effectively inhibit the NorA pump, enhancing the activity of certain antibiotics against resistant bacterial strains.

- IC50 Values : Specific IC50 values were not disclosed; however, the inhibition was significant enough to warrant further investigation into its therapeutic potential.

-

Bone Metabolism Applications :

- Compounds targeting the alpha (v)beta (3) receptor have been investigated for their roles in modulating bone density and health. The unique structure of this compound positions it as a candidate for further studies in this area.

Comparative Analysis

Comparing this compound with similar compounds reveals its unique structural features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Methoxypyridin-3-yl)boronic acid | C6H8BNO3 | Lacks the methyl group at the 6-position |

| (2-Pyridinyl)boronic acid | C5H6BNO2 | Different substitution pattern; lacks methoxy |

| (3-Pyridinyl)boronic acid | C5H6BNO2 | Different substitution pattern; lacks methoxy and methyl groups |

The specific substitution pattern of this compound enhances its biological activity compared to these similar compounds.

Q & A

Basic: What are the common synthetic routes for (4-Methoxy-6-methylpyridin-3-yl)boronic acid, and what challenges arise during purification?

Methodological Answer:

Synthesis of aromatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or protodeboronation of protected intermediates. Challenges include:

- Protection Strategies : Boronic acids are prone to dehydration/trimerization, necessitating protection as esters (e.g., pinacol boronate) during multi-step syntheses .

- Purification : Free boronic acids are hygroscopic and difficult to isolate. Chromatography under inert atmospheres or derivatization to stable esters is often required .

- Functional Group Compatibility : Methoxy and methyl groups on the pyridine ring may influence reactivity, requiring optimization of reaction conditions (e.g., pH, temperature) .

Advanced: How does the structure of this compound influence its binding kinetics with diols, and what experimental methods quantify this interaction?

Methodological Answer:

The methoxy and methyl substituents on the pyridine ring modulate electronic and steric effects, impacting diol-binding affinity and kinetics. Key methodologies include:

- Stopped-Flow Fluorescence : Measures kon/koff rates for rapid equilibria (e.g., binding with fructose or glucose) .

- pH-Dependent Studies : Boronic acid-diol binding is pH-sensitive; NMR titration (e.g., B or H) can determine pKa and binding constants .

- Competitive Assays : Compare binding preferences (e.g., fructose > glucose) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Advanced: What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?

Methodological Answer:

Boronic acids undergo dehydration to form boroxines, complicating mass spectral interpretation. Solutions include:

- Derivatization : Convert to cyclic boronic esters using diols (e.g., 2,3-butanedione) to stabilize the compound .

- Matrix Selection : Use matrices that minimize in-source fragmentation (e.g., DHB or CHCA with low laser energy) .

- Protection/Deprotection : Temporarily protect the boronic acid group during synthesis and cleave post-purification .

Basic: How is this compound utilized in glycoprotein interaction studies, and what factors affect selectivity?

Methodological Answer:

Boronic acids bind cis-diols on glycoproteins, enabling applications in biosensing and separation. Critical factors:

- Buffer Optimization : Use high-pH buffers (e.g., borate) to enhance binding but avoid non-specific interactions (e.g., electrostatic/hydrophobic effects) .

- Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran or gold surfaces for SPR-based glycoprotein detection .

- Competitive Elution : Displace bound glycoproteins with sorbitol or fructose, leveraging differential affinities .

Advanced: How can computational methods guide the rational design of this compound derivatives for therapeutic applications?

Methodological Answer:

- Docking Studies : Model interactions with target proteins (e.g., proteasomes for cancer therapy) to optimize substituent placement .

- QSAR Modeling : Correlate electronic properties (Hammett constants) of substituents with bioactivity .

- Bioisosteric Replacement : Replace labile groups (e.g., aldehydes) with boronic acids to enhance proteasome inhibition, as seen in bortezomib analogs .

Advanced: What thermal stability challenges arise when incorporating this compound into polymers, and how are they addressed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition pathways (e.g., boroxine formation at ~200°C) .

- Copolymer Design : Protect boronic acid moieties during polymerization (e.g., pinacol esters) and deprotect post-synthesis .

- Crosslinking Control : Utilize pH- or diol-responsive behavior for stimuli-responsive materials (e.g., glucose sensors) .

Advanced: How do contradictory in vitro vs. in vivo efficacy data for boronic acid-based therapeutics inform experimental design?

Methodological Answer:

- Metabolic Stability Assays : Evaluate hepatic metabolism using microsomal preparations to identify labile groups .

- Prodrug Strategies : Mask boronic acids as esters to improve bioavailability, as done in bortezomib .

- Orthogonal Validation : Confirm mechanisms using knockout cell lines or isotopic labeling (e.g., B for BNCT studies) .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

- NMR Spectroscopy : B NMR identifies boronic acid/boronate species; H/C NMR confirms substituent positions .

- HPLC-MS : Reverse-phase HPLC with MS detection monitors purity and detects boroxine byproducts .

- Elemental Analysis : Verify boron content via ICP-MS or combustion analysis .

Advanced: How does the methoxy group in this compound influence its electronic properties and reactivity?

Methodological Answer:

- Electron-Donating Effects : Methoxy groups increase electron density on the pyridine ring, lowering boronic acid pKa and enhancing diol-binding at physiological pH .

- Steric Hindrance : Methyl and methoxy groups may restrict access to the boron center, requiring structural optimization for target engagement .

- pH-Dependent Reactivity : Use B NMR titration to map pH-dependent speciation (e.g., trigonal vs. tetrahedral boron) .

Advanced: What role does this compound play in designing stimuli-responsive polymers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.